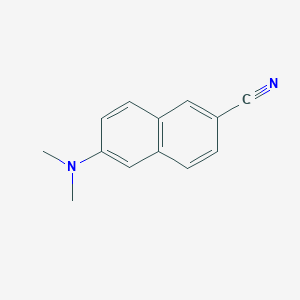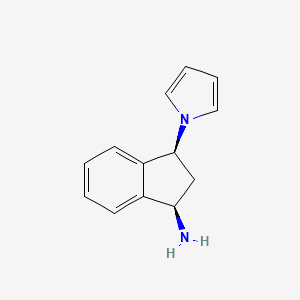
4-prop-2-enoxy-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-prop-2-enoxy-1H-quinolin-2-one: is a derivative of quinolin-2-one, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinolin-2-one core with a prop-2-enoxy substituent at the 4-position, making it a unique structure with potential for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Carbonylation: One of the methods to synthesize quinolin-2-one derivatives involves the direct carbonylation of o-alkenylanilines.
Photocatalytic Approach: Another method involves the visible light-mediated synthesis from quinoline N-oxides.
Industrial Production Methods: The industrial production of 4-prop-2-enoxy-1H-quinolin-2-one can be scaled up using the aforementioned methods, particularly the photocatalytic approach due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinolin-2-one derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinolin-2-one ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinolin-2,4-dione derivatives.
Reduction: Formation of dihydroquinolin-2-one derivatives.
Substitution: Formation of substituted quinolin-2-one derivatives.
Scientific Research Applications
Chemistry: 4-prop-2-enoxy-1H-quinolin-2-one is used as a starting material for the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and drug discovery .
Biology: This compound has shown potential in biological studies due to its structural similarity to naturally occurring quinolines, which exhibit a range of biological activities .
Medicine: Quinolin-2-one derivatives, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial and fungal infections .
Industry: The compound is used in the development of materials with specific properties, such as fluorescence, which can be applied in various industrial processes .
Mechanism of Action
The mechanism of action of 4-prop-2-enoxy-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-(allyloxy)-1,2-dihydroquinolin-2-one: This compound shares a similar structure but differs in the saturation of the quinoline ring.
Quinolin-2,4-dione: Another related compound with different oxidation states at the 2 and 4 positions.
Uniqueness: 4-prop-2-enoxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinolin-2-one derivatives .
Properties
CAS No. |
42997-26-2 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-prop-2-enoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-2-7-15-11-8-12(14)13-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,13,14) |
InChI Key |
JLLZTZRBEFPDPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
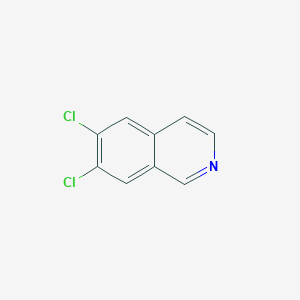
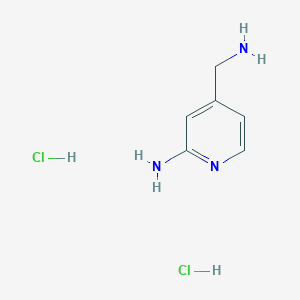
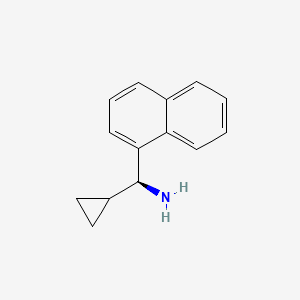
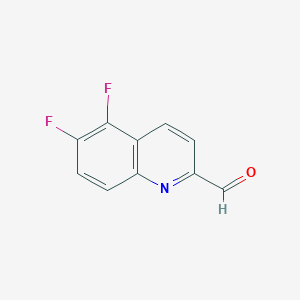


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)

